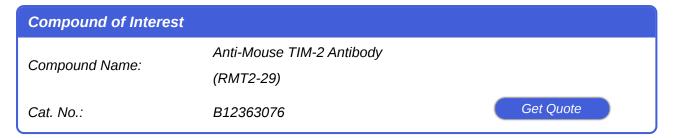


The TIM Gene Family in Mice: A Technical Guide to Biological Functions

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The T-cell immunoglobulin and mucin domain (TIM) gene family plays a critical role in regulating immune responses in mice, influencing susceptibility to a range of immunological diseases, from allergies and asthma to autoimmune disorders and cancer. In mice, this family is comprised of eight members (TIM-1 through TIM-8), located on chromosome 11B1.1. Of these, TIM-1, TIM-3, and TIM-4 are the most extensively studied and have orthologs in humans, making them particularly relevant for translational research.[1][2] This technical guide provides an in-depth overview of the core biological functions of the TIM gene family in mice, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways that govern their activities.

Core Biological Functions and Quantitative Data

The TIM family members are type I transmembrane proteins characterized by an N-terminal immunoglobulin variable (IgV) domain, a mucin domain, a transmembrane domain, and a cytoplasmic tail.[1][3] Their functions are diverse, ranging from co-stimulation and co-inhibition of T-cell responses to the clearance of apoptotic cells (efferocytosis).

TIM-1 (Haver1)



TIM-1, also known as Kidney Injury Molecule-1 (KIM-1) or Hepatitis A Virus Cellular Receptor 1 (HAVCR1), is a key regulator of T-cell activation and differentiation.[4][5][6][7]

- Expression: TIM-1 is not expressed on naive T-cells but is upregulated upon activation, with sustained expression preferentially on T helper 2 (Th2) cells.[4][5][6] It is also expressed on B cells, dendritic cells (DCs), mast cells, and kidney epithelial cells.[2][8]
- Function: TIM-1 primarily acts as a co-stimulatory molecule.[4][5][6][9] Its ligation, in conjunction with T-cell receptor (TCR) signaling, enhances T-cell proliferation and cytokine production, particularly IL-4.[4][5][6] In vivo, administration of an agonistic anti-TIM-1 antibody can prevent the induction of respiratory tolerance and exacerbate airway inflammation.[5] On B cells, TIM-1 signaling is crucial for the function of regulatory B cells (Bregs) and the production of IL-10.[2]
- Ligands: The known ligands for TIM-1 include TIM-4, phosphatidylserine (PtdSer) exposed on apoptotic cells, and P-selectin.[8]

Table 1: Quantitative Data on TIM-1 Expression and Function in Mice

Parameter	Cell Type	Condition	Value	Reference
Expression	CD4+ T cells	Naive	Not expressed	[4][5][6]
CD4+ T cells	Activated (in vivo immunization)	Expressed	[6]	
B cells	Naive	Expressed	[2]	_
Functional Effect	T-cell Proliferation	In vitro anti-TIM- 1 Ab + anti-CD3	Enhanced	[5]
IL-4 Production	In vitro (Th2 cells) anti-TIM-1 Ab + anti-CD3	Greatly enhanced	[4][5]	
IFN-y Production	In vitro (Th2 cells) anti-TIM-1 Ab + anti-CD3	Not enhanced	[4][5]	



TIM-3 (Havcr2)

TIM-3 is a critical negative regulator of immune responses, and its expression is often associated with T-cell exhaustion.

- Expression: TIM-3 is preferentially expressed on Th1 and cytotoxic T lymphocyte (Tc1) cells.
 [1] It is also found on regulatory T cells (Tregs), natural killer (NK) cells, DCs, and macrophages.
 [1][10] Its expression is upregulated on exhausted T cells during chronic viral infections and in the tumor microenvironment.
- Function: TIM-3 ligation typically delivers an inhibitory signal, leading to T-cell apoptosis or exhaustion.[11] It plays a crucial role in maintaining tolerance and preventing excessive inflammation. However, in some contexts, such as on NK cells, it can have co-stimulatory functions.[1][10] Blockade of TIM-3 can enhance anti-tumor immunity.[10]
- Ligands: The primary ligands for TIM-3 are Galectin-9, PtdSer, and High Mobility Group Box 1 (HMGB1).[10][12]

Table 2: Quantitative Data on TIM-3 Expression in Mice



Parameter	Cell Type	Condition	Value (MFI/Percentag e)	Reference
PD-1 MFI	CD4+ T cells	Chronic Leishmania mexicana infection, TIM-3+ subset	13938	[11][13]
CD4+ T cells	Chronic Leishmania mexicana infection, CXCR5+ subset	10956	[11][13]	
PD-1 MFI	CD8+ T cells	Chronic Leishmania mexicana infection, TIM-3+ subset	8776	[11][13]
CD8+ T cells	Chronic Leishmania mexicana infection, CXCR5+ subset	1134	[11][13]	
CD39 MFI	CD4+ T cells	Chronic Leishmania mexicana infection, CXCR5+TIM-3+ subset	8951	[11][13]
CD4+ T cells	Chronic Leishmania mexicana infection, TIM-3+ subset	7090	[11][13]	



Percentage of TIM-3+PD-1+ cells	CD8+ T cells	Aged mice (20 months)	~25%	[2]
CD8+ T cells	Young mice (3 months)	<5%	[2]	
Percentage of NK cells	Spleen	C57BL/6 mice	3-4% of total lymphocytes	[14][15]

TIM-4

TIM-4 is primarily involved in the process of efferocytosis, the clearance of apoptotic cells.

- Expression: TIM-4 is predominantly expressed on antigen-presenting cells (APCs), including macrophages and dendritic cells.[1][8]
- Function: TIM-4 is a receptor for PtdSer, which is exposed on the surface of apoptotic cells.
 [1][8] By binding to PtdSer, TIM-4 acts as a tethering receptor, facilitating the engulfment of apoptotic cells by phagocytes.[16][17] This process is crucial for preventing autoimmunity and maintaining tissue homeostasis. TIM-4 collaborates with other receptors, such as the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, to mediate efficient efferocytosis.
 [16][18][19]
- Ligands: The principal ligand for TIM-4 is PtdSer.[1][8]

Table 3: Quantitative Data on TIM-4 Ligand and Receptor Interactions in Mice

Interacting Molecules	Binding Affinity (Kd)	Reference
ProS and Gas6 to PtdSer	20-40 nM	[1][18][20][21]
ProS and Gas6 to Mer	15-50 nM	[1][18][20][21]
ProS and Gas6 to Tyro3	15-50 nM	[1][18][20][21]
Gas6 to AxI	< 1.0 nM	[1][18][20][21]
ProS to AxI	No significant binding	[1][18][20][21]



Key Experimental Protocols

Detailed methodologies are essential for the reproducible study of TIM gene family functions. Below are protocols for key experiments commonly employed in this field of research.

Protocol 1: Flow Cytometry Analysis of TIM Protein Expression on Mouse Splenocytes

This protocol outlines the steps for staining mouse splenocytes to analyze the expression of TIM proteins by flow cytometry.

- Cell Preparation:
 - Euthanize a mouse by an approved method and sterilize the abdomen with 70% ethanol.
 - Aseptically remove the spleen and place it in a petri dish containing 5 mL of ice-cold FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
 - \circ Gently mash the spleen through a 70 μ m cell strainer using the plunger of a 3 mL syringe to create a single-cell suspension.
 - Wash the strainer with an additional 5 mL of FACS buffer.
 - Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
 - Resuspend the pellet in 1 mL of ACK lysis buffer for 1-2 minutes at room temperature to lyse red blood cells.
 - Add 9 mL of FACS buffer to stop the lysis and centrifuge again.
 - Resuspend the cell pellet in FACS buffer and count the viable cells using a hemocytometer and trypan blue exclusion.
 - Adjust the cell concentration to 1 x 10⁷ cells/mL in FACS buffer.
- Staining:



- \circ Aliquot 100 μ L of the cell suspension (1 x 10^6 cells) into each well of a 96-well V-bottom plate.
- Add Fc block (e.g., anti-mouse CD16/CD32) to each well and incubate for 10 minutes on ice to prevent non-specific antibody binding.
- Without washing, add the primary antibodies for cell surface markers, including fluorochrome-conjugated antibodies against TIM-1, TIM-3, or TIM-4, along with antibodies for other cell identifiers (e.g., CD4, CD8, CD11b).
- Incubate for 30 minutes on ice in the dark.
- \circ Wash the cells twice with 200 μL of FACS buffer, centrifuging at 300 x g for 3 minutes at 4°C between washes.
- \circ Resuspend the cells in 200 μ L of FACS buffer. If a viability dye is to be used, resuspend in the appropriate buffer and add the dye according to the manufacturer's instructions.
- Data Acquisition and Analysis:
 - Acquire the samples on a flow cytometer.
 - Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells and then on the specific immune cell populations of interest to determine the percentage of cells expressing the TIM protein and the mean fluorescence intensity (MFI).

Protocol 2: In Vivo Anti-TIM-1 Antibody Treatment in a Mouse Model of Allergic Airway Inflammation

This protocol describes the in vivo administration of a function-modulating anti-TIM-1 antibody in a mouse model of ovalbumin (OVA)-induced allergic airway inflammation.

- Sensitization and Challenge:
 - \circ On days 0 and 7, sensitize BALB/c mice by intraperitoneal (i.p.) injection of 20 μ g of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 μ L of saline.



- \circ On days 14, 15, and 16, challenge the mice by intranasal administration of 50 μg of OVA in 50 μL of saline under light anesthesia.
- Antibody Administration:
 - Administer a neutralizing anti-mouse TIM-1 antibody (e.g., clone RMT1-10) or an isotype control antibody i.p. at a dose of 100-250 µg per mouse.
 - The timing of antibody administration can be varied depending on the experimental question. For a therapeutic effect, administer the antibody 1 hour before each OVA challenge on days 14, 15, and 16.
- Assessment of Airway Inflammation (Day 18):
 - Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a BAL by cannulating the trachea and lavaging the lungs with 1 mL of ice-cold PBS.
 - Cell Differentials: Centrifuge the BAL fluid and resuspend the cell pellet. Perform cytospins and stain with Wright-Giemsa to determine the differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
 - Cytokine Analysis: Analyze the BAL fluid supernatant for cytokine levels (e.g., IL-4, IL-5, IL-13, IFN-y) by ELISA.
 - Histology: Perfuse the lungs with 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.

Protocol 3: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice

This protocol details the induction of EAE in C57BL/6 mice, a common model to study the role of TIM proteins in Th1/Th17-mediated autoimmunity.[22][23][24]

Antigen Emulsion Preparation:



- Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide and Complete Freund's Adjuvant (CFA).
- Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
- Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis H37Ra.
- Mix equal volumes of the MOG35-55 solution and CFA by drawing the mixture up and down through an emulsifying needle or by using two syringes connected by a Luer lock until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

Immunization:

 On day 0, immunize 8-12 week old female C57BL/6 mice subcutaneously at two sites on the flank with a total of 100 μL of the MOG/CFA emulsion (containing 100 μg of MOG35-55).[23][24]

· Pertussis Toxin Administration:

 On day 0 and day 2 post-immunization, administer 200 ng of pertussis toxin in 100 μL of sterile PBS via i.p. injection.[23][24]

· Clinical Scoring:

- Monitor the mice daily for clinical signs of EAE, starting around day 7 post-immunization.
- Score the mice based on a standard 0-5 scale:
 - 0: No clinical signs
 - 1: Limp tail
 - 2: Hind limb weakness
 - 3: Complete hind limb paralysis
 - 4: Hind and forelimb paralysis



- 5: Moribund or dead
- Tissue Analysis:
 - At the peak of disease (typically days 14-21) or at a desired time point, euthanize the mice.
 - Isolate mononuclear cells from the central nervous system (brain and spinal cord) by Percoll gradient centrifugation.
 - Analyze the infiltrating immune cells for the expression of TIM proteins and cytokine production by flow cytometry.
 - Perform histological analysis of the spinal cord to assess demyelination and inflammation.

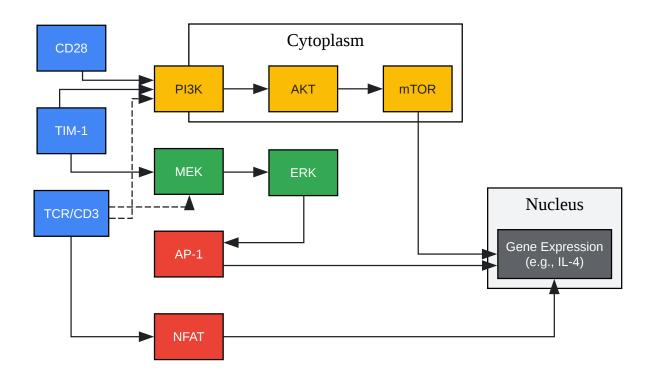
Signaling Pathways

The immunological functions of the TIM family are mediated through complex intracellular signaling cascades.

TIM-1 Signaling

TIM-1 ligation initiates a co-stimulatory signal that synergizes with TCR signaling.





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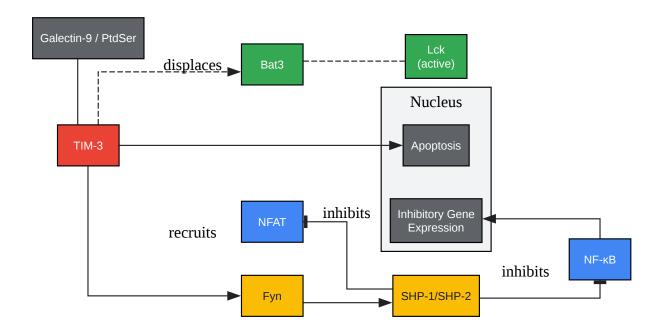
Caption: TIM-1 signaling pathway in T cells.

Ligation of TIM-1 can lead to the activation of the PI3K/AKT/mTOR and MEK/ERK signaling pathways.[25][26][27][28][29][30][31][32][33] This results in the activation of transcription factors such as NFAT and AP-1, leading to the expression of genes involved in T-cell proliferation and cytokine production, notably IL-4.[6][7]

TIM-3 Signaling

TIM-3 engagement typically leads to an inhibitory signal in T cells, although it can have activating functions in other cell types.





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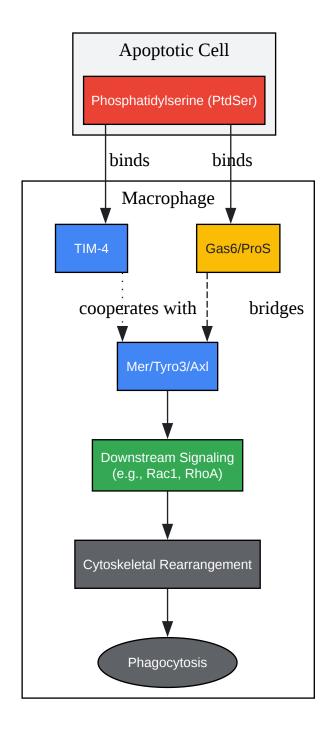
Caption: TIM-3 inhibitory signaling cascade.

Upon ligand binding, the intracellular tail of TIM-3 is phosphorylated, leading to the recruitment of inhibitory molecules such as the tyrosine phosphatases SHP-1 and SHP-2.[12] This can lead to the dephosphorylation of key signaling components downstream of the TCR, thereby inhibiting T-cell activation. In some contexts, TIM-3 signaling can also inhibit the NF-κB pathway.[1][2][10][34] In the absence of its ligand, TIM-3 can associate with Bat3, which recruits the kinase Lck, potentially promoting T-cell signaling.[12][13][35] Ligand binding displaces Bat3, allowing for the recruitment of the inhibitory kinase Fyn.[12]

TIM-4 Signaling in Efferocytosis

TIM-4 acts as a tethering receptor for apoptotic cells, working in concert with the TAM family of receptors to initiate engulfment.





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Caption: TIM-4 and TAM receptor cooperation in efferocytosis.

TIM-4 on the surface of a macrophage directly binds to PtdSer on an apoptotic cell, tethering it to the phagocyte.[16][17] Concurrently, the soluble adapter proteins Gas6 or Protein S (ProS) can bind to PtdSer and bridge the apoptotic cell to the TAM receptors (Mer, Tyro3, or Axl) on



the macrophage.[3][19] The cooperation between TIM-4 and the TAM receptors leads to the activation of downstream signaling pathways involving small GTPases like Rac1 and RhoA, which drive the cytoskeletal rearrangements necessary for the engulfment of the apoptotic cell. [8][16][18][36][37]

Conclusion

The TIM gene family in mice represents a complex and multifaceted system for regulating immune responses. TIM-1, TIM-3, and TIM-4, in particular, have emerged as critical players in T-cell activation, immune tolerance, and the clearance of apoptotic cells. Their intricate signaling pathways and diverse functions underscore their importance in both health and disease. A thorough understanding of their biological roles in murine models is paramount for the development of novel therapeutic strategies targeting their human orthologs for the treatment of a wide array of immunological disorders. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of the TIM gene family and to design and interpret experiments aimed at unraveling their full therapeutic potential.

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